2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
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Overview
Description
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide is a chemical compound known for its applications as a UV absorber and stabilizer. It is commonly used in polymers, coatings, adhesives, and other materials to protect them from the harmful effects of UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The compound exerts its effects by absorbing UV radiation and dissipating the energy as heat, thereby preventing the degradation of the material it is incorporated into. The benzotriazole moiety is responsible for the UV absorption, while the phenoxy and acetamide groups contribute to the stability and solubility of the compound in various matrices .
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): Another UV absorber used in plastics and coatings.
2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-propen-1-yl)phenol: Similar structure with an allyl group instead of the acetamide moiety.
Uniqueness
2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N~1~-(1-oxo-1,3-dihydro-5-isobenzofuranyl)acetamide is unique due to its specific combination of UV-absorbing benzotriazole and stabilizing acetamide groups, which provide enhanced UV protection and stability compared to other similar compounds .
Properties
Molecular Formula |
C23H18N4O4 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(1-oxo-3H-2-benzofuran-5-yl)acetamide |
InChI |
InChI=1S/C23H18N4O4/c1-14-6-9-21(20(10-14)27-25-18-4-2-3-5-19(18)26-27)30-13-22(28)24-16-7-8-17-15(11-16)12-31-23(17)29/h2-11H,12-13H2,1H3,(H,24,28) |
InChI Key |
JREDEVAFDOTUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)OC3)N4N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
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